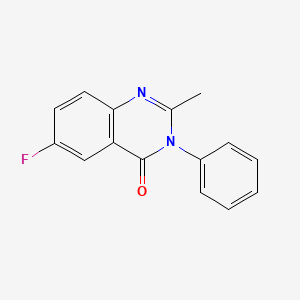

6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one

Description

Overview of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of drug discovery and development, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. This structural feature imparts unique physicochemical properties that are often conducive to favorable interactions with biological targets. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces dipoles, hydrogen bonding capabilities, and specific conformational preferences that are crucial for molecular recognition by enzymes and receptors.

The structural diversity inherent in heterocyclic chemistry allows for the creation of vast libraries of compounds with a wide array of pharmacological activities. Many clinically approved drugs contain heterocyclic cores, underscoring their importance in medicine. These compounds have been successfully developed into agents for treating a wide spectrum of diseases, including infections, cancer, and cardiovascular disorders. The versatility of heterocyclic scaffolds provides medicinal chemists with a robust platform for lead optimization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historical and Contemporary Significance of the Quinazolinone Nucleus

The quinazolinone nucleus, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in medicinal chemistry. The first synthesis of a quinazolinone derivative was reported in the late 19th century. However, its therapeutic potential was not fully appreciated until the mid-20th century with the discovery of the sedative-hypnotic properties of methaqualone. This discovery spurred significant interest in the quinazolinone scaffold and led to extensive research into its derivatives.

In contemporary research, the quinazolinone nucleus is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its structural rigidity, combined with the potential for substitution at various positions, allows for the design of highly specific ligands. The ongoing interest in this scaffold is evidenced by the continuous stream of publications detailing the synthesis and biological evaluation of novel quinazolinone derivatives. Researchers continue to explore this versatile nucleus for the development of new therapeutic agents to address unmet medical needs. rsc.org

Pharmacological Breadth of Quinazolinone Derivatives: A Research Perspective

The quinazolinone scaffold is associated with an exceptionally broad spectrum of pharmacological activities. nih.gov This versatility has made it a focal point of research in the quest for new drugs. Academic investigations have revealed that modifications to the quinazolinone core can lead to compounds with potent and selective biological effects.

The research into quinazolinone derivatives spans numerous therapeutic areas. Some of the most prominent areas of investigation include:

Anticancer Activity: A significant body of research has focused on the development of quinazolinone-based anticancer agents. nih.gov These compounds have been shown to inhibit various targets involved in cancer progression, including protein kinases like the epidermal growth factor receptor (EGFR). nih.gov Some derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. rsc.org

Anticonvulsant Activity: Following the discovery of methaqualone, the anticonvulsant properties of quinazolinones have been extensively studied. nih.govmdpi.com Researchers have synthesized and evaluated numerous derivatives for their ability to protect against seizures in various animal models. nih.govmdpi.com

Antimicrobial Activity: Quinazolinone derivatives have shown promise as antimicrobial agents, with studies demonstrating activity against a variety of bacteria and fungi. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of this scaffold has also been an active area of research, with some derivatives showing significant activity in preclinical models.

Other Activities: Beyond these key areas, quinazolinones have been investigated for a multitude of other biological effects, including antiviral, antihypertensive, and analgesic properties.

The diverse pharmacological profile of the quinazolinone nucleus continues to make it an attractive target for academic and industrial drug discovery programs.

Rationale for Research on Fluoro-Substituted Quinazolinone Derivatives, with a Focus on 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The high electronegativity and small size of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of quinazolinones, the introduction of a fluorine atom, particularly on the benzene ring, has been explored to modulate their biological activity.

The compound 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one represents a specific example of a fluoro-substituted quinazolinone that has garnered research interest. The rationale for investigating this particular derivative lies in the potential synergistic effect of its structural features:

The 6-fluoro substitution is expected to influence the compound's electronic distribution and potentially enhance its binding affinity to biological targets.

The 2-methyl group can impact the compound's conformation and metabolic stability.

The 3-phenyl substituent plays a crucial role in defining the steric and electronic properties of the molecule, which can be critical for its pharmacological activity.

Research into 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one and its analogs aims to elucidate the structure-activity relationships of fluoro-substituted quinazolinones and to explore their potential as leads for the development of new therapeutic agents, particularly in the areas of cancer and central nervous system disorders.

While detailed research findings on 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one are not extensively available in the public domain, the general principles of quinazolinone chemistry and the known effects of fluorination provide a strong impetus for its continued investigation. The synthesis and biological evaluation of this and related compounds are crucial steps in unlocking the full therapeutic potential of the quinazolinone scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFMPCRWAKDPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197858 | |

| Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49579-00-2 | |

| Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methyl 3 Phenylquinazolin 4 3h One Derivatives

Influence of Fluoro-Substitution on Biological Activity and Target Interactions

The presence and position of halogen atoms on the quinazolinone ring are critical determinants of biological activity. nih.gov For 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, the fluorine atom at the C6 position plays a significant role in modulating its pharmacological profile. Fluorine, being the most electronegative element, can alter the molecule's electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity with target enzymes or receptors and improved pharmacokinetic properties. For instance, the inclusion of a fluoro group on quinazolinone derivatives has been associated with potent antimicrobial and cytotoxic activities. nih.gov In studies on quinazolinone-based hybrids, derivatives with a fluoro substituent at the 6-position of the quinazolinone ring demonstrated increased cytotoxic activity against certain cancer cell lines. nih.gov

The specific placement of the fluorine atom on the quinazolinone core is not arbitrary; SAR studies have revealed that positions C6 and C8 are particularly important for pharmacological activity. nih.govscispace.com Substitution at the C6 position, as seen in the target compound, is frequently linked to enhanced biological effects. scispace.com This strategic placement can influence the molecule's interaction with active sites of biological targets. For example, in the context of anti-inflammatory activity, halogen substituents like fluorine at the aromatic R1 position (which includes C6) of quinazolinones have been shown to significantly inhibit COX-2 mRNA expression. nih.gov The electron-withdrawing nature of fluorine at this position can affect the electron density of the entire ring system, thereby influencing its interaction with biological macromolecules.

Role of the Methyl Group at C2 in Modulating Activity

The substituent at the C2 position of the quinazolinone ring is another key factor in determining the molecule's biological profile. The presence of a methyl group at this position is often considered essential for certain activities, particularly antimicrobial effects. nih.gov The size, lipophilicity, and electronic nature of the C2 substituent can modulate the compound's ability to fit into the binding pocket of a target protein. While a methyl group is relatively small, its presence is crucial for maintaining a specific conformation required for biological activity. Replacing the methyl group with larger alkyl chains, such as isopropyl or sec-butyl, has been shown in some studies to lead to better inhibition of specific targets like COX-2. nih.gov Conversely, removal of the 2-methyl group in other quinazolinone series has resulted in altered activity profiles, highlighting its importance in receptor binding. acs.org The reactivity of the quinazolinone can be increased when a methyl group is present at the 2nd position due to tautomeric effects, which can enhance its potential as a pharmacophore. scispace.comijpca.org

Impact of the Phenyl Group and its Substitutions at N3 on SAR

The substituent at the N3 position is critical for the biological activity of quinazolinones. An aromatic ring, such as the phenyl group in 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, is often essential for potent activity. nih.gov This phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the target's active site.

Furthermore, substitutions on this N3-phenyl ring can significantly fine-tune the compound's activity. The electronic properties and steric bulk of these substituents are determining factors. For example, incorporating electronegative groups like fluorine or chlorine onto the phenyl moiety has been shown to enhance cytotoxic potential against cancer cell lines like MCF-7. nih.gov The position of these substituents (ortho, meta, or para) also matters; in one study, a methyl group at the meta position of the N3-phenyl ring led to excellent inhibition of LPS-induced COX-2 gene production. nih.gov This demonstrates that even subtle changes to the N3-phenyl group can lead to substantial differences in biological outcomes.

| Modification to N3-Phenyl Group | Observed Impact on Biological Activity | Reference Compound Example |

| Unsubstituted Phenyl | Essential for baseline activity. | 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one |

| Introduction of Electronegative Groups (e.g., F, Cl) | Tends to enhance cytotoxic activity. | 3-(4-fluorophenyl) or 3-(4-chlorophenyl) derivatives |

| Introduction of Electron-Donating Groups (e.g., CH3, OCH3) | Can have variable effects; meta-methyl showed excellent COX-2 inhibition. | 3-(m-tolyl) or 3-(p-methoxyphenyl) derivatives |

Correlation between Structural Features and Specific Biological Activities

The specific combination of the 6-fluoro, 2-methyl, and 3-phenyl groups endows the parent compound with a predisposition for certain biological activities. Quinazolinone derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial actions. researchgate.net

Antimicrobial Activity: The presence of a halogen at C6 and a methyl group at C2 are structural features strongly correlated with improved antimicrobial activity. nih.gov

Anticancer/Cytotoxic Activity: The 6-fluoro substitution has been linked to increased cytotoxicity. nih.gov Furthermore, substitutions on the N3-phenyl ring are critical, with electronegative groups often enhancing anticancer effects. nih.gov Quinazolinone derivatives have been reported to exert cytotoxic activity on various cell lines, including HeLa and HT29. nih.gov

Anti-inflammatory Activity: Halogen substitution at the C6 position and modifications to the C2 and N3 substituents have been shown to modulate the inhibition of inflammatory mediators like COX-2. nih.gov

| Structural Feature | Associated Biological Activity |

| Fluoro group at C6 | Antimicrobial, Cytotoxic, Anti-inflammatory |

| Methyl group at C2 | Antimicrobial, Anti-inflammatory |

| Phenyl group at N3 | Antimicrobial, Cytotoxic, Anti-inflammatory |

Rational Design Principles for Lead Optimization Based on SAR

The SAR data gathered for 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one and its analogs provide a foundation for the rational design of new, more potent, and selective therapeutic agents. nih.gov Lead optimization strategies would focus on systematically modifying the three key positions: C6, C2, and N3.

Modification of the C6 Position: While fluorine is effective, exploring other halogens (Cl, Br, I) could modulate lipophilicity and binding interactions. Introducing other small electron-withdrawing groups could also be investigated to fine-tune electronic properties.

Modification of the C2 Position: The methyl group can be replaced with other small alkyl groups (ethyl, propyl) or functional groups (e.g., amino, thiol) to probe the steric and electronic requirements of the target's binding site. nih.gov Increasing the lipophilicity at C2 by using a butyl group instead of a methyl group has been shown to yield more active analgesic compounds in some series. mdpi.com

Modification of the N3-Phenyl Group: This position offers the most significant potential for modification. A variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can be introduced at the ortho, meta, and para positions of the phenyl ring to optimize interactions with the target. This allows for fine-tuning of potency and selectivity. Molecular hybridization, which involves linking the quinazolinone scaffold to other pharmacologically active molecules via the N3 position, is another advanced strategy. nih.gov

| Position for Modification | Design Strategy | Rationale |

| C6 (Fluoro) | Substitute with other halogens (Cl, Br) or electron-withdrawing groups. | To optimize lipophilicity and electronic interactions for enhanced target binding. |

| C2 (Methyl) | Replace with other small alkyl or functional groups (e.g., -SH, -NH2). | To explore steric tolerance and introduce new hydrogen bonding capabilities. |

| N3 (Phenyl) | Introduce various substituents (e.g., -Cl, -CH3, -OCH3) at different positions (o, m, p). | To fine-tune potency and selectivity through modified electronic and steric profiles. |

Biological Evaluation and Mechanistic Investigations of 6 Fluoro 2 Methyl 3 Phenylquinazolin 4 3h One Analogs

In Vitro Assessment of Diverse Biological Activities

The versatility of the quinazolinone core structure allows for the development of derivatives with a range of biological activities, which have been investigated through various in vitro assays.

Quinazolinone derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov Analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one have demonstrated significant cytotoxic effects against several human cancer cell lines.

For instance, a series of quinazolin-4(3H)-one hydrazides, including 6-fluoro derivatives, showed potent inhibitory activity against the human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Notably, some 6-fluoro derivatives exhibited increased activity against A2780 cells. nih.gov Another study highlighted that compounds with 6,8-di-fluoro substitutions on the quinazolin-4(3H)-one moiety displayed enhanced cytotoxicity. nih.gov

One derivative, BIQO-19, showed effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). mdpi.com Furthermore, certain 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with some compounds showing significant activity. nih.gov

Research on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones revealed that several analogs displayed better cytotoxic activities against A549 (lung), MCF-7 (breast), and SW1116 (colorectal) cancer cell lines compared to the standard drug cisplatin. researchgate.net Similarly, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity, with five compounds exhibiting a broad spectrum of activity, surpassing the standard drug Doxorubicin against MCF-7, HeLa (cervix), HepG2 (liver), and HCT-8 (colon) cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Quinazolinone Analogs

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Quinazolinone derivatives have shown promise in this area. nih.govmdpi.com Studies have demonstrated that substitutions at various positions of the quinazolinone ring can significantly influence their antimicrobial properties. nih.gov

For example, the introduction of a bromine or chlorine atom at the 6-position of the quinazolinone ring has been reported to enhance antimicrobial activities. nih.gov In one study, new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues were synthesized and evaluated for their antimicrobial activity. nih.gov Compounds 1, 9, and 14 were particularly active against Staphylococcus aureus ATCC 29213, with Minimum Inhibitory Concentrations (MIC) of 16, 32, and 32 μg/mL, respectively. nih.gov Compound 14 also showed broad-spectrum activity against all tested strains. nih.gov

Another study on 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed mild antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.govsid.ir These compounds also demonstrated good antifungal activity against all tested fungal strains, mostly at a concentration of 32 μg/ml. nih.govsid.ir A separate investigation of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also reported potent antibacterial and antifungal activities. mdpi.com

Table 2: Antimicrobial Activity of Selected Quinazolinone Analogs

Quinazolinone derivatives have also been explored for their antiviral activities against a range of viruses. internationalscholarsjournals.comnih.gov A study on 2-phenyl-3-disubstituted quinazolin-4(3H)-ones tested their antiviral efficacy in various cell lines against viruses such as vesicular stomatitis virus, Coxsackie virus B4, respiratory syncytial virus, herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and vaccinia virus. internationalscholarsjournals.com Specific antiviral activity was observed for certain derivatives against vaccinia virus, parainfluenza-3 virus, Punta Toro virus, HSV-1, HSV-2, and Coxsackie virus B4. internationalscholarsjournals.com

More recently, 2-aminoquinazolin-4-(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2. nih.gov Acetylated derivatives, in particular, demonstrated significant inhibitory activity against the virus in Vero cell assays, with IC₅₀ values in the sub-micromolar range. nih.gov

Table 3: Antiviral Activity of Selected Quinazolinone Analogs

Inflammation is a key pathological feature of many chronic diseases, and quinazolinone derivatives have been investigated as potential anti-inflammatory agents. nih.govmdpi.comnih.gov A study on newer quinazolinone analogs, including those with azetidinone and thiazolidinone moieties, showed that these compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 15.1% to 32.5%. nih.gov It was observed that compounds with a 4-chlorophenyl group generally showed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov

Another series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent anti-inflammatory and analgesic properties, with some compounds showing effective COX-2 inhibitory activity. nih.gov For example, compounds 4 and 6 had strong COX-2 inhibitory activity with IC₅₀ values of 0.33 μM and 0.40 μM, respectively, comparable to the reference drug celecoxib. nih.gov Furthermore, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production. rsc.org Compounds 8d, 8g, and 8k exhibited potent inhibition of NO production with IC₅₀ values of 2.99 μM, 3.27 μM, and 1.12 μM, respectively, which was more potent than the standard drug dexamethasone. rsc.org

Table 4: Anti-inflammatory Activity of Selected Quinazolinone Analogs

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, driving the search for new therapeutic agents. nih.govmbimph.com Quinazolinone derivatives have emerged as a promising class of compounds with potential anti-leishmanial activity. mdpi.comnih.gov

In one study, two series of synthesized quinazolinone derivatives were evaluated for their activity against Leishmania (L.) donovani and L. major species. nih.gov While the compounds were found to be non-toxic to mammalian cells, they demonstrated modest anti-leishmanial efficacy, with the most active compounds showing growth inhibitory efficacies of 35% and 29% against L. major and L. donovani promastigotes, respectively. nih.gov

Another study reported on 2,3-dihydroquinazolin-4(1H)-one derivatives as a new class of anti-leishmanial agents. mdpi.com Two derivatives, 3a and 3b, showed promising in vitro activity with IC₅₀ values of 1.61 and 0.05 µg/mL, respectively. mdpi.com Furthermore, a series of 3-aryl, 2-substituted quinazoline-4(3H)-one derivatives were screened for their in vitro anti-leishmanial activity against an L. aethiopica isolate, and all tested compounds showed excellent potency, much better than the standard drug amphotericin B. mbimph.com For example, compound IVd had an IC₅₀ of 0.00110 µg/ml. mbimph.com

Table 5: Anti-leishmanial Activity of Selected Quinazolinone Analogs

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. researchgate.netsapub.org Quinazolinone derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants. orientjchem.orgnih.gov

The antioxidant potential of 2-substituted quinazolin-4(3H)-ones was assessed using DPPH, ABTS, and CUPRAC methods. nih.gov It was found that for 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring in the ortho or para position, is required. nih.gov Dihydroxy-substituted quinazolinones, in particular, showed the most potent radical scavenging activity. nih.gov

In another study, 6-aryl-quinazolin-4(3H)-ones were synthesized and their in vitro antioxidant properties were evaluated. orientjchem.org Compounds 3e (6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) and 3g (6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) exhibited the highest percentage of inhibition of FeSO₄-induced lipid peroxidation, comparable to the reference drug BHA. orientjchem.org The ABTS radical cation decolorization assay also showed that synthesized compounds had good scavenging activity, with 6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one (3f) showing the highest inhibition. orientjchem.org

Table 6: Antioxidant Activity of Selected Quinazolinone Analogs

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one and its analogs is rooted in their diverse molecular mechanisms of action. Research has illuminated their ability to interact with various cellular targets, leading to outcomes such as the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of host responses to pathogens. This section details the specific molecular pathways and targets affected by these quinazolinone derivatives.

Kinase Inhibition Profiles (e.g., EGFR, VEGFR, CDK2, CDK4, Aurora A, BTK)

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com Analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one have demonstrated potent inhibitory activity against several key kinases.

Notably, certain 6-fluoro substituted quinazolin-4(3H)-one derivatives have shown strong enzyme inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). nih.gov For instance, specific analogs exhibited IC₅₀ values for CDK2 inhibition that were comparable to the established inhibitor imatinib. nih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are other significant targets. mdpi.comnih.gov Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, is a potent inhibitor of both VEGFR and EGFR. mdpi.com Molecular docking studies suggest that some quinazolin-4(3H)-one compounds can act as ATP-competitive type-I inhibitors against EGFR kinase, showing superiority to erlotinib (B232) by interacting with the crucial DFG motif. nih.gov

Aurora kinases, a family of serine/threonine kinases essential for cell division, are also prominent targets. nih.govmdpi.com A derivative, referred to as compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), was identified as a potent inhibitor of Aurora A kinase. nih.gov A kinase panel assay for this compound revealed poor inhibitory activity against 13 other kinases, highlighting its selectivity for Aurora A. nih.gov Another quinazolin-4(3H)-one derivative, BIQO-19, was also developed as an inhibitor for Aurora kinase A. mdpi.com The inhibitory activities of selected quinazolinone analogs against various kinases are summarized below.

| Compound Class | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |

| Imatinib (Reference) | CDK2 | 0.131 ± 0.015 µM | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative 5d | EGFR | 0.07 ± 0.003 µM | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one derivative 5d | VEGFR2 | 0.14 ± 0.01 µM | mdpi.com |

| BIQO-19 | Aurora Kinase A | Not specified | mdpi.com |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora Kinase A | 48.22% activity at 10 µM | nih.gov |

Interference with Cell Cycle Progression

By inhibiting key regulatory kinases, analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one can effectively interfere with the normal progression of the cell cycle, a common strategy for anticancer agents. The inhibition of Aurora kinases is particularly relevant to this mechanism. nih.govmdpi.com

The Aurora kinase family plays a significant role in regulating cell cycle and mitotic spindle development. nih.gov Inhibition of Aurora A kinase by the quinazolin-4(3H)-one derivative BIQO-19 was shown to induce a G2/M phase arrest in H1975 non-small cell lung cancer cells. mdpi.com Similarly, compound 6e, another Aurora A inhibitor, was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells when applied at its IC₅₀ concentration. nih.gov A selective inhibitor of Aurora B kinase, AZD1152-HQPA, also causes mitotic catastrophe and polyploidy, which are hallmarks of disrupted cell division. researchgate.net This disruption of the cell cycle prevents cancer cells from successfully dividing, ultimately leading to cell death.

Induction of Apoptosis and Associated Signaling Pathways

A primary outcome of the molecular activities of these quinazolinone analogs, including kinase inhibition and cell cycle arrest, is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Multiple studies have confirmed the pro-apoptotic effects of these compounds and have begun to map the underlying signaling pathways. mdpi.comresearchgate.net

Treatment of HepG2 liver cancer cells with a 2-sulfanylquinazolin-4(3H)-one derivative (compound 5d) was found to induce apoptosis by modulating the expression of key regulatory genes. mdpi.com Specifically, the treatment led to a threefold increase in the gene expression of the pro-apoptotic protein Bax and caspase-3, and a twofold increase for caspase-9. mdpi.com Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated by 0.4-fold. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins triggers the caspase cascade, leading to cellular dismantling.

The inhibition of Aurora kinases is also directly linked to apoptosis. The Aurora A inhibitor BIQO-19 was found to evoke apoptosis in H1975 cells subsequent to G2/M phase arrest. mdpi.com Likewise, the selective Aurora B inhibitor AZD1152-HQPA was shown to induce apoptosis in human breast cancer cell lines. researchgate.net

Modulation of Microtubule Dynamics

The integrity and dynamic nature of microtubules are essential for the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Aurora kinases are key regulators of this process. nih.gov Inhibitors of these kinases can, therefore, indirectly modulate microtubule dynamics, leading to mitotic failure.

For example, MLN8054, a specific inhibitor of Aurora A kinase, induces abnormal mitotic spindles and an accumulation of cells in the G2/M phase, consistent with disruption of the machinery required for mitosis. nih.gov Similarly, the pan-Aurora kinase inhibitor JNJ-770621 compromises the spindle checkpoint function. nih.gov While direct binding to tubulin has not been the primary mechanism reported for this class of compounds, their potent effect on regulatory proteins like Aurora kinases represents a clear mechanism for modulating microtubule-dependent processes during cell division.

Inhibition of Specific Enzymes (e.g., DHFR, TS, ENPP1, Leishmania prolyl-tRNA synthetase)

Beyond kinases, the quinazolinone scaffold has proven to be a versatile template for designing inhibitors of other critical enzymes, including those found in pathogens. This is particularly relevant in the context of anti-parasitic drug development. The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in the Leishmania parasite is a crucial target because it is essential for the biosynthesis of nucleotides. nih.govrevistabiomedica.org

A series of 2-aryl-quinazolin-4(3H)-ones were tested as potential inhibitors of the folate pathway in Leishmania species. nih.gov Experimental assays provided evidence that the most active compounds act as folate inhibitors. nih.gov These derivatives displayed potent antileishmanial activity, with the most active compounds showing low-micromolar efficacy against the parasite. nih.gov This suggests that analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one could be developed as inhibitors of DHFR-TS, a validated target for various antimicrobial and anticancer therapies. revistabiomedica.org

Investigation of Host-Pathogen Interaction Modulation (e.g., cytokine responses, viral protein interaction)

The interactions between a pathogen and its host's cellular machinery are pivotal for the progression of an infection. nih.govnih.gov Certain quinazolinone derivatives have been shown to modulate these interactions, demonstrating potential as anti-infective agents.

In a study investigating antiviral activity, 2-Methylquinazolin-4(3H)-one (C1) was identified as a bioactive component with significant efficacy against the influenza A virus. mdpi.com The compound was shown to reduce viral titers in the lungs of infected mice. This antiviral effect was associated with the modulation of the host's immune response. Treatment with C1 significantly decreased the expression of pro-inflammatory molecules such as IFN-α, TNF-α, MCP-1, IL-6, and IL-8, which are often associated with the "cytokine storm" that causes severe lung injury in influenza infections. mdpi.com At the same time, it enhanced the levels of the anti-inflammatory cytokine IL-10 and the antiviral cytokine IFN-γ. mdpi.com Furthermore, the compound downregulated the expression of viral neuraminidase (NA) and nucleoprotein (NP), indicating direct interference with the viral life cycle. mdpi.com This dual action—inhibiting viral replication and modulating the host's cytokine response—highlights a sophisticated mechanism for combating viral infections.

High-Throughput Screening and Phenotypic Assays for Biological Activity

The exploration of the therapeutic potential of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one and its analogs has been significantly advanced through the use of high-throughput screening (HTS) and various phenotypic assays. These methodologies allow for the rapid evaluation of large numbers of compounds against diverse biological targets, facilitating the identification of lead compounds with promising activities. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its stability and ability to interact with a wide range of biological targets, making it an ideal candidate for inclusion in screening libraries. nih.gov

High-throughput screening of quinazolinone libraries has been instrumental in identifying compounds with potential applications in oncology, infectious diseases, and neurology. nih.gov These large-scale screening efforts often employ automated, cell-based assays to assess the effects of compounds on cellular phenotypes, such as cell viability, proliferation, or the inhibition of specific cellular pathways. nih.govnih.gov For instance, a cell-based high-throughput screen was successfully used to identify benzoquinazolinone analogs as potent inhibitors of the influenza H5N1 and H1N1 viruses. nih.gov Similarly, a phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents. nih.gov

In the context of anticancer drug discovery, HTS and phenotypic assays are crucial for identifying compounds that can selectively target cancer cells. Quinazolinone derivatives are frequently screened against panels of cancer cell lines to determine their cytotoxic and anti-proliferative effects. nih.govnih.gov These assays often measure parameters like metabolic activity (e.g., MTT assay) or the ability to inhibit key enzymes involved in cancer progression, such as protein kinases. researchgate.netekb.eg

Anticancer Activity Screening

Analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one have demonstrated significant potential as anticancer agents, particularly as inhibitors of various protein kinases that are crucial for tumor growth and survival. ekb.eg High-throughput kinase inhibitor screening has identified numerous quinazolinone derivatives with potent activity against targets like Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. ekb.egnih.gov

The following table summarizes the in vitro anticancer activity of selected 6-fluoro-quinazolin-4(3H)-one analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

| Compound Analog | Cancer Cell Line | Activity (IC₅₀) in µM | Reference |

|---|---|---|---|

| 6-fluoro derivative of quinazolin-4(3H)-one hydrazide | A2780 (Ovarian Cancer) | Increased activity noted | scienceopen.com |

| Quinazolin-4(3H)-one hydrazide 3i | MCF7 (Breast Cancer) | 0.20 | mdpi.com |

| Quinazolin-4(3H)-one hydrazide 3j | MCF7 (Breast Cancer) | 0.20 | mdpi.com |

| Quinazolin-4(3H)-one ester 2a | MCF7 (Breast Cancer) | 0.73 - 3.79 | mdpi.com |

Furthermore, screening of these compounds against specific kinase enzymes has revealed potent inhibitory activity. The table below details the enzymatic inhibitory activity of certain quinazolinone analogs against key tyrosine kinases.

| Compound Analog | Target Kinase | Inhibitory Activity (IC₅₀) in µM | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one 2i | CDK2 | 0.173 ± 0.012 | scienceopen.com |

| Quinazolin-4(3H)-one 3i | HER2 | 0.079 ± 0.015 | mdpi.com |

| Quinazolin-4(3H)-one 2h | EGFR | 0.102 ± 0.014 | scienceopen.com |

| Quinazolin-4(3H)-one 2i | EGFR | 0.097 ± 0.019 | scienceopen.com |

| Quinazolin-4(3H)-one 3h | EGFR | 0.128 ± 0.016 | scienceopen.com |

| Quinazolin-4(3H)-one 3i | EGFR | 0.181 ± 0.011 | scienceopen.com |

Antimicrobial Activity Screening

In addition to their anticancer properties, quinazolinone derivatives have been subjected to antimicrobial screening to evaluate their efficacy against a range of pathogens. These screenings are critical in the search for new antibiotics to combat the growing threat of antimicrobial resistance. Phenotypic assays, such as the determination of the Minimum Inhibitory Concentration (MIC), are commonly employed to quantify the antimicrobial potency of these compounds.

The following table presents the antimicrobial activity of analogs structurally related to 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one against Staphylococcus aureus, a common and often drug-resistant bacterium.

| Compound Analog | Bacterial Strain | Activity (MIC) in µg/mL | Reference |

|---|---|---|---|

| 6-methyl-3-phenyl-4(3H)-quinazolinone analog 1 | Staphylococcus aureus ATCC 29213 | 16 | nih.gov |

| 6-methyl-3-phenyl-4(3H)-quinazolinone analog 9 | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |

| 6-methyl-3-phenyl-4(3H)-quinazolinone analog 14 | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |

The collective findings from high-throughput screening and phenotypic assays underscore the significant therapeutic potential of the 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one scaffold and its derivatives. These screening methodologies continue to be a cornerstone in the discovery and development of novel drug candidates based on the versatile quinazolinone core.

Computational Approaches in the Research of 6 Fluoro 2 Methyl 3 Phenylquinazolin 4 3h One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor. For 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, these studies are crucial in understanding its potential as an inhibitor of various biological targets, such as kinases and other enzymes implicated in disease pathways.

Molecular docking simulations have been instrumental in predicting how 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one and its analogs fit into the active sites of target proteins. These studies reveal the most stable binding poses and the conformational changes that may occur in both the ligand and the protein upon binding. For instance, in studies involving similar quinazolinone scaffolds, the quinazolinone core typically orients itself within a key hydrophobic pocket of the enzyme's active site. The phenyl group at the 3-position often engages in additional hydrophobic or pi-stacking interactions, which contribute to the stability of the ligand-protein complex. The fluorine atom at the 6-position can modulate the electronic properties of the quinazolinone ring system and may form specific interactions, such as halogen bonds or favorable electrostatic contacts, with the protein.

A critical outcome of molecular docking is the identification of specific amino acid residues that are essential for the binding of a ligand. For quinazolinone derivatives, interactions with residues in the hinge region of kinases are often observed, which is a common feature for ATP-competitive inhibitors. While specific studies on 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one are not extensively detailed in publicly available literature, research on analogous 6-substituted quinazolinones provides valuable insights. For example, in the context of Epidermal Growth Factor Receptor (EGFR) kinase, key interactions often involve hydrogen bonding with residues like Met793 and Thr790, as well as van der Waals and pi-alkyl interactions with residues such as Val726, Ala743, and Leu844. For other kinase targets, different sets of amino acid residues would be implicated, depending on the specific topology and chemical nature of the active site.

Table 1: Key Amino Acid Interactions for Quinazolinone Analogs with Kinase Targets

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference Compound(s) |

| EGFR Kinase | Met793, Thr790, Asp855 | Hydrogen Bonding | Quinazolin-4(3H)-one derivatives |

| EGFR Kinase | Val726, Ala743, Leu844 | Pi-Alkyl Interactions | Quinazolin-4(3H)-one derivatives |

| CDK2 Kinase | Asp86, Leu83, Glu12 | Hydrogen Bonding | Quinazolin-4(3H)-one derivatives |

| CDK2 Kinase | His84, Ala31, Ile10 | Pi-Pi Stacking, Pi-Alkyl Interactions | Quinazolin-4(3H)-one derivatives |

| HER2 Kinase | Met801, Leu800, Ser728 | Hydrogen Bonding | Quinazolin-4(3H)-one derivatives |

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. These scores, typically expressed in kcal/mol, provide a quantitative measure of the predicted binding strength. Lower (more negative) scores generally indicate a more favorable binding interaction. For 6-bromo-quinazoline derivatives targeting EGFR, binding energies have been calculated in the range of -5.3 to -6.7 kcal/mol. It is anticipated that 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one would exhibit comparable or potentially improved binding affinities, given the favorable properties of the fluorine substituent in drug-receptor interactions. These scoring functions, while useful for ranking potential ligands, are approximations and are often used in conjunction with other computational and experimental methods for more accurate affinity predictions.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

The development of novel analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one often employs both SBDD and LBDD strategies.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein. By visualizing the binding pocket and the interactions of a docked ligand like 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, medicinal chemists can rationally design modifications to the molecule to enhance its binding affinity and selectivity. This might involve adding functional groups that can form new hydrogen bonds, occupy an empty hydrophobic pocket, or displace unfavorable water molecules.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. These pharmacophore models can then be used to screen virtual libraries for new compounds that fit the model or to guide the modification of existing scaffolds like 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one.

Virtual Screening for Identification of Novel Analogs and Lead Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one, virtual screening can be employed to discover novel analogs with improved properties. This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screen, a known active molecule like 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one is used as a template to search for compounds with similar 2D or 3D features. In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the molecules are ranked based on their predicted binding affinity. For example, a virtual library of synthesizable 6-methylquinazolin-4(3H)-one derivatives was screened against the bromodomain-containing protein 9 (BRD9), leading to the identification of potent binders. A similar approach could be applied to discover novel analogs of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one for various therapeutic targets.

Advanced Computational Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that occur during the binding process.

For quinazolinone derivatives, MD simulations have been used to assess the stability of the docked poses and to refine the understanding of the binding interactions. For instance, MD simulations of 6-bromo quinazoline (B50416) derivatives bound to EGFR have been performed to confirm the stability of the interactions with key amino acid residues. Similarly, simulations on quinazolinone-morpholine hybrids have been used to evaluate the stability of ligand-protein complexes, showing strong and persistent hydrogen bond interactions over the course of the simulation. Such advanced simulations for 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one would provide valuable information on its dynamic behavior within a biological target, offering a more accurate prediction of its binding mode and affinity.

Future Directions and Research Perspectives for Fluoroquinazolinone Chemistry

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of fluoroquinazolinone chemistry is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While established routes to the quinazolinone core exist, researchers are focused on creating novel pathways that offer improved yields, scalability, and access to a wider diversity of molecular structures. One promising area is the development of one-pot, multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, enhancing efficiency and reducing waste. nih.gov For instance, new synthetic routes for 3-phenylquinazolin-2,4(1H,3H)-diones have been developed using a single-pot three-component reaction involving benzoyl isothiocyanate. nih.gov

Derivatization is a critical strategy for fine-tuning the properties of lead compounds. Future research will increasingly focus on developing novel derivatization techniques to enhance the analytical performance and biological activity of fluoroquinazolinones. mdpi.comnih.gov These strategies aim to modify the chemical and structural characteristics of the molecules to improve selectivity, reduce matrix effects in analysis, and stabilize highly reactive or volatile compounds. mdpi.com Molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active moieties like thiazolidin-4-one, is another key strategy for creating derivatives with potentially synergistic or novel biological activities. nih.gov

Table 1: Overview of Derivatization Strategies and Their Applications

| Strategy | Purpose | Analytical Technique Benefited | Reference |

|---|---|---|---|

| Introduction of Chromophores | Enhance UV absorption for improved detection. | HPLC-UV | nih.gov |

| Introduction of Fluorophores | Increase fluorescence for highly sensitive detection. | HPLC-FLD | nih.gov |

| Introduction of Ionizable Groups | Improve ionization efficiency for mass spectrometry. | LC-MS | mdpi.comnih.gov |

| On-Fiber Derivatization | Improve sensitivity and reduce matrix effects. | GC-MS | mdpi.com |

| Permethylation | Enhance MS signal and structural stability of analytes. | LC-MS | nih.gov |

Design and Synthesis of Multi-Targeted Agents

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the complexity of diseases like cancer, which often involve multiple dysregulated pathways. Consequently, the design of multi-targeted agents that can simultaneously modulate several key proteins is a significant future direction for fluoroquinazolinone research. nih.govnih.gov This approach can lead to improved efficacy, reduced drug-drug interactions, and a lower likelihood of developing drug resistance. nih.gov

Researchers have successfully designed quinazolinone-based compounds that act as dual or multi-targeted inhibitors. For example, derivatives of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one have been developed as potential multi-targeted inhibitors of Aurora A, PI3Kα, and BRD4 for cancer therapy. nih.gov Similarly, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been reported as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, both of which are implicated in cancer progression. nih.gov Other quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov

Table 2: Examples of Multi-Targeted Quinazolinone Derivatives

| Compound Class | Targets | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivative (9a) | Aurora A, PI3Kα | 10.19 nM (Aurora A), 13.12 nM (PI3Kα) | nih.gov |

| 3-Phenylquinazolin-2,4(1H,3H)-dione (3e) | VEGFR-2, c-Met TK | 83 nM (VEGFR-2), 48 nM (c-Met TK) | nih.gov |

| Quinazolin-4(3H)-one Derivatives (2f-j, 3f-j) | CDK2, HER2, EGFR, VEGFR2 | Good inhibitory activity reported | nih.gov |

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

For example, studies on new fluoroquinazoline derivatives have explored their impact on the cell cycle and apoptosis. One potent derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle in the G1 phase and induce cellular apoptosis in breast cancer cell lines. mdpi.com Molecular docking simulations are also invaluable tools for exploring the binding modes of these compounds within the active sites of their target proteins, providing insights that can guide the design of next-generation inhibitors with improved potency and selectivity. mdpi.comnih.gov Identifying the specific mode of action remains a key challenge and a priority for future studies. nih.gov

Application of Artificial Intelligence and Machine Learning in Fluoroquinazolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research and will be a critical component of future fluoroquinazolinone discovery and development. ijirt.orgmednexus.org These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures far more rapidly than traditional methods. mdpi.comnih.gov

Development of Fluoroquinazolinone-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, providing a powerful complement to genetic strategies. youtube.com The development of fluoroquinazolinone-based chemical probes represents a promising avenue for future research. These probes can be designed to selectively bind to a specific protein target, allowing researchers to investigate its function in living cells and organisms with high precision. youtube.com

A typical chemical probe consists of a pharmacophore that binds to the target and a reporter group, such as a fluorophore, that allows for visualization and tracking. nih.gov Quinazoline (B50416) derivatives have already been successfully developed as fluorescent probes for imaging α1-Adrenergic Receptors in cancer cells. nih.gov Other quinazolinone-based compounds have been synthesized as fluorescent chemical sensors for detecting metal ions like Fe³⁺. nih.gov By designing fluoroquinazolinone probes, researchers can create tools to visualize drug distribution, confirm target engagement, and unravel complex biological pathways, thereby accelerating both basic research and translational medicine. nih.gov

Q & A

Q. What are the key structural features of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one that influence its biological activity?

The compound’s quinazolinone core provides a scaffold for diverse biological interactions. Substituents like the fluorine atom at position 6, a methyl group at position 2, and a phenyl group at position 3 are critical. The fluorine atom enhances electronegativity and bioavailability, while the methyl and phenyl groups contribute to steric effects and hydrophobic interactions with target proteins .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in studies of similar quinazolinones .

Q. What are the common synthetic routes for introducing fluorine substituents into the quinazolinone core?

Fluorine can be introduced via direct halogenation using fluorinating agents (e.g., Selectfluor) or via cyclization of fluorinated precursors. Trifluoroacetic acid has been used as a CF₃ source in related trifluoromethylated quinazolinones, suggesting adaptable methods for fluorine incorporation .

Q. What are the primary biological targets and activities reported for this compound and its analogs?

Quinazolinones with fluoro and methyl substituents exhibit anticancer activity (e.g., kinase inhibition) and antimicrobial effects. Structural analogs like 6-fluoroquinazoline show IC₅₀ values in the micromolar range against tumor cell lines, while chloro-substituted derivatives display antimicrobial potency .

Q. What challenges exist in characterizing the physical properties (e.g., melting point, solubility) of this compound?

Inconsistent reporting of physical properties in literature complicates reproducibility. For example, melting points vary due to polymorphic forms or impurities. Solubility studies require standardized solvents (e.g., DMSO for biological assays) and controlled pH conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathways for this compound?

Quantum chemical calculations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures .

Q. How do reaction parameters (solvent, catalyst, temperature) affect the yield of 6-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while catalysts like POCl₃ improve cyclization efficiency. Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and increases yields by 15–20% compared to conventional heating .

Q. What strategies can resolve contradictions in biological activity data across different quinazolinone derivatives?

Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing the 6-fluoro group with a chloro group may reduce anticancer potency but enhance antimicrobial effects. Validating assays with standardized protocols (e.g., fixed cell lines or bacterial strains) minimizes variability .

Q. How can X-ray crystallography data inform the design of quinazolinone derivatives with enhanced activity?

Crystal structures reveal binding conformations and intermolecular interactions. For example, the planar quinazolinone core of 6-chloro-3-phenethyl-2-thioxo-quinazolin-4(3H)-one forms π-π stacking with DNA, guiding modifications to improve intercalation or target specificity .

Q. What role do substituent positions (e.g., fluorine at C6 vs. C4) play in modulating the pharmacological profile?

Fluorine at C6 increases metabolic stability and membrane permeability compared to C4-substituted analogs. In contrast, C4 substituents (e.g., phenyl groups) enhance steric bulk, affecting binding to hydrophobic pockets in enzymes like tyrosine kinases .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate biological assays using orthogonal techniques (e.g., Western blotting alongside cell viability assays) and control for batch-to-batch compound variability .

- Experimental Design : Use fractional factorial designs to screen multiple reaction parameters (e.g., solvent, temperature, catalyst) efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.